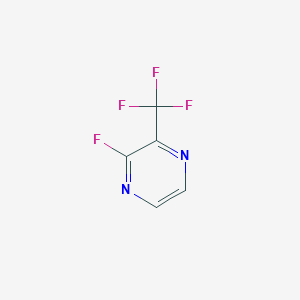

2-Fluoro-3-trifluoromethyl-pyrazine

Vue d'ensemble

Description

“2-Fluoro-3-trifluoromethyl-pyrazine” is a chemical compound that is part of the trifluoromethylpyridines group . Trifluoromethylpyridines are used as key structural motifs in active agrochemical and pharmaceutical ingredients . They have unique physicochemical properties due to the combination of the fluorine atom and the characteristics of the pyridine moiety .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Fluorinated pyrazoles, including those with a 2-Fluoro-3-trifluoromethyl-pyrazine structure, are valuable as building blocks in medicinal chemistry. They are synthesized through specific strategies involving monofluorination and condensation processes, demonstrating their importance in creating structurally complex and functionally diverse compounds (Surmont et al., 2011).

Applications in Energetic Materials

- Certain derivatives of 2-Fluoro-3-trifluoromethyl-pyrazine, like 5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine, have been synthesized and studied for their potential as high-performance melt-cast energetic materials. These compounds exhibit high crystal density and thermal stability, making them suitable for applications in explosives and propellants (Ma et al., 2017).

Molecular Frameworks and Gas Adsorption

- Fluoro-functionalized Metal-Organic Frameworks (MOFs) with pyrazine structures show unusual CO2 adsorption behavior at room temperature. This indicates the potential of such compounds in gas storage and separation applications, highlighting the impact of fluorination on the adsorption properties of MOFs (Kanoo et al., 2012).

Photophysical Properties

- Pyrazine-based compounds, including those with fluorine substitutions, have been explored for their luminescent properties. These findings are significant for developing new materials for organic electronics and photonics, where fluorescence and photostability are key factors (Yamaji et al., 2017).

Drug Delivery Systems

- The incorporation of pyrazine derivatives into MOFs has been explored for drug delivery applications. Specifically, a Zn-MOF with pyrazine-decorated pores showed potential as a delivery system for 5-fluorouracil, a chemotherapeutic agent, indicating the role of such structures in enhancing the efficacy and targeting of cancer treatments (Yan et al., 2020).

Orientations Futures

Trifluoromethylpyridines, including “2-Fluoro-3-trifluoromethyl-pyrazine”, are expected to find many novel applications in the future . They are already used in the agrochemical and pharmaceutical industries, and their use is likely to expand as more is learned about their properties and potential applications .

Mécanisme D'action

Target of Action

It’s worth noting that trifluoromethyl-pyrazine derivatives have been used in the pharmaceutical and agrochemical industries . They are thought to interact with various targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Mode of Action

It’s known that the suzuki–miyaura (sm) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that the suzuki–miyaura (sm) coupling reaction is a key process in the synthesis of various organoboron reagents . These reagents have properties that have been tailored for application under specific SM coupling conditions .

Pharmacokinetics

It’s known that the pharmacokinetics of a compound can be influenced by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Result of Action

It’s known that trifluoromethyl-pyrazine derivatives have shown promising results in anti-cancer studies .

Action Environment

It’s known that the success of the suzuki–miyaura (sm) coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Propriétés

IUPAC Name |

2-fluoro-3-(trifluoromethyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F4N2/c6-4-3(5(7,8)9)10-1-2-11-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUIDOFURNVRTHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60856565 | |

| Record name | 2-Fluoro-3-(trifluoromethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1206524-60-8 | |

| Record name | 2-Fluoro-3-(trifluoromethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.